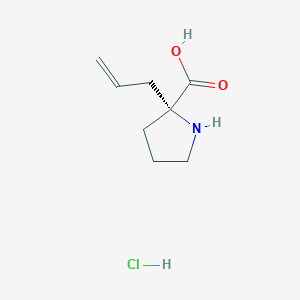

(R)-alpha-Allyl-proline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Proline is an alpha-amino acid that is used in the biosynthesis of proteins. It contains an alpha-amino group (which is in the protonated −NH3+ form under biological conditions), an alpha-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain pyrrolidine, making it a non-polar, aliphatic amino acid . Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .

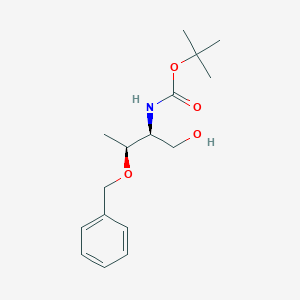

Molecular Structure Analysis

The molecular structure of a compound like “®-alpha-Allyl-proline hydrochloride” would be determined by the arrangement of its atoms and the chemical bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis

The chemical reactions involving “®-alpha-Allyl-proline hydrochloride” would depend on its molecular structure and the conditions under which the reactions take place. Common types of reactions include acid-base reactions, redox reactions, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-alpha-Allyl-proline hydrochloride” would include characteristics such as its melting point, boiling point, solubility in water, and reactivity with other chemicals .Scientific Research Applications

Roles of Glycine Betaine and Proline in Plant Stress Resistance

- Summary : Glycine betaine and proline play crucial roles in plant resistance to abiotic stresses like drought and salinity, aiding in osmotic adjustment and protecting enzyme and membrane integrity. Research has explored exogenous application of these compounds to improve plant stress tolerance, indicating potential agricultural applications for related compounds including (R)-alpha-Allyl-proline hydrochloride (Ashraf & Foolad, 2007).

Applications of the Ninhydrin Reaction

- Summary : The ninhydrin reaction, which reacts with amino acids like proline to produce chromophores, has been extensively used in analytical chemistry across various fields. This indicates the importance of methods to analyze amino acids in pharmaceutical, environmental, and food sciences, which could be relevant to the study and application of (R)-alpha-Allyl-proline hydrochloride (Friedman, 2004).

Hydrophilic Interaction Chromatography for Polar Compounds

- Summary : Hydrophilic interaction chromatography (HILIC) is beneficial for separating polar, weakly acidic, or basic samples, including peptides and amino acids. This methodology could be applicable for analyzing or purifying compounds similar to (R)-alpha-Allyl-proline hydrochloride, demonstrating its relevance in pharmaceutical and biochemical research (Jandera, 2011).

Behavioral and Neurochemical Effects of Proline

- Summary : Proline impacts brain function and has been associated with neurophysiological disorders. Understanding proline's effects can offer insights into the neurochemical pathways and potential therapeutic applications of related compounds, including (R)-alpha-Allyl-proline hydrochloride (Wyse & Netto, 2011).

Synthesis and Catalysis Research

- Summary : Research on the isomerization of N-allyl compounds, mediated by transition metal complexes, provides insights into synthetic methodologies that could be relevant for the synthesis and functionalization of (R)-alpha-Allyl-proline hydrochloride. Such studies are crucial for developing novel compounds with specific biological activities (Krompiec et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYYEOOBZVTROL-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@]1(CCCN1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-Allyl-proline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.